molecular formula C16H13N3O2S B11029325 N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide

N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide

Cat. No.: B11029325
M. Wt: 311.4 g/mol
InChI Key: GCFDCLBNMSQRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide is a benzamide derivative characterized by a quinazolin-4-ol moiety linked to a benzamide scaffold via a sulfanyl group.

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

2-methylsulfanyl-N-(4-oxo-3H-quinazolin-2-yl)benzamide

InChI

InChI=1S/C16H13N3O2S/c1-22-13-9-5-3-7-11(13)15(21)19-16-17-12-8-4-2-6-10(12)14(20)18-16/h2-9H,1H3,(H2,17,18,19,20,21)

InChI Key

GCFDCLBNMSQRRV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Preparation of 4-Hydroxyquinazolin-2-Amine

The quinazoline core is synthesized via cyclization reactions. A modified Gabriel synthesis, adapted from Bischler and Lang’s work, starts with o-nitrobenzylamine. Reduction with hydrogen iodide and red phosphorus yields 2-aminobenzylamine, which undergoes condensation with formic acid to form dihydroquinazoline. Oxidation with potassium permanganate produces 4-hydroxyquinazoline. To introduce the amine at position 2, nitration followed by reduction is employed:

  • Nitration : Treat 4-hydroxyquinazoline with nitric acid and sulfuric acid at 0–5°C to yield 2-nitro-4-hydroxyquinazoline.

  • Reduction : Catalytic hydrogenation using palladium-on-carbon (Pd/C) in methanol under hydrogen gas reduces the nitro group to an amine, yielding 4-hydroxyquinazolin-2-amine.

Key Data :

  • Yield: 72–85% (nitration), 88–92% (reduction).

  • Purity (HPLC): ≥98% after recrystallization.

Synthesis of 2-(Methylsulfanyl)Benzoyl Chloride

The benzamide component is prepared via thiolation and activation:

  • Thiolation : React 2-chlorobenzoic acid with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 80°C for 6 hours.

  • Acid Chloride Formation : Treat 2-(methylsulfanyl)benzoic acid with thionyl chloride (SOCl₂) at reflux for 3 hours.

Key Data :

  • Yield: 78% (thiolation), 95% (acid chloride formation).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch of acid chloride).

Amide Bond Formation Strategies

Direct Coupling via Acid Chloride

4-Hydroxyquinazolin-2-amine reacts with 2-(methylsulfanyl)benzoyl chloride in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, Et₃N):

4-Hydroxyquinazolin-2-amine+2-(Methylsulfanyl)benzoyl chlorideEt₃N, DCMN-(4-Hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide\text{4-Hydroxyquinazolin-2-amine} + \text{2-(Methylsulfanyl)benzoyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{this compound}

Optimized Conditions :

  • Temperature: 0–5°C (prevents side reactions).

  • Molar Ratio: 1:1.2 (amine:acid chloride).

  • Yield: 68–75%.

Coupling Using Carbodiimide Reagents

A two-step protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid:

  • Activation : Mix 2-(methylsulfanyl)benzoic acid with EDC/HOBt in DMF for 1 hour.

  • Coupling : Add 4-hydroxyquinazolin-2-amine and stir at room temperature for 12 hours.

Key Data :

  • Yield: 82–86%.

  • Purity (HPLC): 99.3% after column chromatography.

Alternative Route: One-Pot Cyclization and Functionalization

A patent-derived method synthesizes the quinazoline and benzamide moieties concurrently:

  • Cyclization : React 2-amino-5-nitrobenzonitrile with formic acid and sulfuric acid at reflux to form 6-nitroquinazolin-4-ol.

  • Reduction and Diazotization : Reduce the nitro group to amine (Fe/NH₄Cl), then diazotize with sodium nitrite (NaNO₂) and couple with 2-(methylsulfanyl)benzaldehyde.

Key Data :

  • Overall Yield: 58%.

  • Limitations: Requires strict temperature control during diazotization.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Advantages Disadvantages
Direct Coupling68–7597.5Short reaction timeAcid chloride instability
EDC/HOBt Coupling82–8699.3High purityCostly reagents
One-Pot Synthesis5895.1Fewer intermediatesComplex optimization required

Mechanistic and Practical Considerations

Stability of Intermediates

  • 4-Hydroxyquinazolin-2-amine : Sensitive to oxidation; store under nitrogen.

  • 2-(Methylsulfanyl)benzoyl Chloride : Hydrolyzes rapidly; use freshly prepared.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DCM) enhance reaction rates but may complicate purification.

  • Low temperatures (0–5°C) minimize decomposition during acid chloride coupling.

Scientific Research Applications

Pharmaceutical Development

The compound exhibits potential as an antimicrobial agent , with studies indicating significant antibacterial and antifungal properties. Similar compounds have shown efficacy against various pathogens, suggesting that N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide may also be effective in this regard.

Antimicrobial Activity

Research has highlighted the compound's ability to interact with biological targets, potentially influencing pathways related to infections and metabolic diseases. Interaction studies point to its binding affinity with enzymes involved in metabolic pathways or receptors associated with cellular signaling.

Anticancer Properties

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, including ovarian carcinoma cells. The compound demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as an anticancer agent .

Case Study: Anticancer Efficacy

In a focused study on quinazoline derivatives, this compound was evaluated for its ability to inhibit growth in A2780 ovarian carcinoma cells. Results showed a marked decrease in cell viability, suggesting its efficacy as an anticancer therapeutic .

Metabolic Regulation

Another area of interest is the compound's role in regulating glucose metabolism. In diabetic mouse models, treatment with this quinazoline derivative resulted in enhanced glucokinase activity, leading to improved glucose tolerance. This finding supports its potential application in diabetes therapy .

Structural Comparisons and Derivatives

The unique structure of this compound allows for the synthesis of various derivatives that may exhibit different biological activities. A comparison table of similar compounds is provided below:

Compound NameStructural FeaturesUnique Aspects
N-(4-methoxyquinazolin-2-yl)-2-(methylsulfanyl)benzamideSimilar quinazoline core with a methoxy groupPotentially different solubility and bioactivity
N-(4-hydroxyquinoline)-2-(methylsulfanyl)benzamideQuinoline instead of quinazolineMay exhibit different pharmacological profiles
2-(methylthio)-N-(1,3-benzothiazol-2-yl)benzamideBenzothiazole coreDifferent electronic properties affecting reactivity

This table illustrates the versatility of the compound's structure and its implications for further pharmacological exploration.

Mechanism of Action

The mechanism of action of N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the quinazoline ring are crucial for binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit kinase enzymes, which play a role in cell signaling and proliferation.

Comparison with Similar Compounds

Core Scaffold Modifications

  • Quinazoline vs. Thiazole/Triazole : The quinazoline moiety in the target compound may confer stronger hydrogen-bonding interactions compared to thiazole or triazole derivatives (e.g., G786-1400 or compounds [7–9] from ), which rely on sulfur and nitrogen heteroatoms for binding .
  • Methylsulfanyl Group : The methylsulfanyl substituent at the benzamide’s 2-position enhances lipophilicity, similar to its role in G786-1400 and the herbicide in . However, in the latter, the trifluoromethyl group increases electrophilicity for herbicidal activity .

Biological Activity

N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its promising biological activities, particularly as an antimicrobial agent. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline moiety and a methylsulfanyl group attached to a benzamide structure. Its molecular formula is C14_{14}H12_{12}N2_{2}O1_{1}S, with a molar mass of 311.36 g/mol. The unique structural characteristics contribute to its biological activity.

Antimicrobial Properties

This compound exhibits significant antibacterial and antifungal properties . Studies suggest that compounds with similar structural features demonstrate efficacy against various microbial strains, indicating that this compound may also possess such activities.

Interaction with Biological Targets

Preliminary studies indicate that this compound may interact with enzymes involved in metabolic pathways or receptors associated with cellular signaling. Such interactions can be assessed using various techniques, including:

  • Binding affinity studies
  • Enzyme inhibition assays
  • Cell signaling pathway analysis

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

The mechanism by which this compound exerts its biological effects is linked to its ability to bind to specific molecular targets. This binding can modulate the activity of enzymes or receptors, influencing various cellular pathways related to antimicrobial activity and potentially cancer treatment .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals insights into its unique properties:

Compound NameStructural FeaturesUnique Aspects
N-(4-methoxyquinazolin-2-yl)-2-(methylsulfanyl)benzamideSimilar quinazoline core with a methoxy groupPotentially different solubility and bioactivity
N-(4-hydroxyquinoline)-2-(methylsulfanyl)benzamideQuinoline instead of quinazolineMay exhibit different pharmacological profiles
2-(methylthio)-N-(1,3-benzothiazol-2-yl)benzamideBenzothiazole coreDifferent electronic properties affecting reactivity

This table highlights the distinctiveness of this compound among its peers, emphasizing its potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxic Effects : Research indicated that the compound exhibited cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), highlighting its potential in oncology .
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound could inhibit specific enzymes involved in cancer cell proliferation, thereby offering insights into its therapeutic applications in cancer treatment .

Chemical Reactions Analysis

Nucleophilic Substitution at Methylsulfanyl Group

The methylsulfanyl (-SMe) group demonstrates susceptibility to nucleophilic displacement under oxidative or basic conditions:

Reaction TypeReagents/ConditionsProducts FormedKey Observations
OxidationH₂O₂ (30%), acetic acid, 60°C, 4 hr2-(Methylsulfonyl)benzamide analogComplete conversion to sulfone
Thiol DisplacementNaOH (1M), ethanol, reflux, 6 hr2-Thiol-substituted derivativesModerate yields (45–60%)

This reactivity enables strategic modification of the sulfur-containing moiety for enhanced solubility or bioactivity.

Reactions Involving the 4-Hydroxyquinazoline Moiety

The quinazoline ring participates in electrophilic and coordination reactions:

Hydroxyl Group Functionalization

  • Alkylation : Reacts with methyl iodide (K₂CO₃, DMF, 80°C) to form 4-methoxyquinazoline derivatives (72% yield).

  • Acylation : Acetic anhydride (pyridine catalyst, RT) produces 4-acetoxy analogs (85% conversion).

Ring-Opening Reactions

Under strongly acidic conditions (HCl conc., 100°C), the quinazoline ring undergoes hydrolysis to yield anthranilic acid derivatives (Figure 1) :

text
Quinazoline → Anthranilic acid + Formamide byproducts

Amide Bond Reactivity

The benzamide linkage shows stability under mild conditions but hydrolyzes under extremes:

ConditionsProductsApplication Relevance
Acidic (HCl, reflux)2-(Methylsulfanyl)benzoic acidPrecursor for carboxylate salts
Basic (NaOH, 80°C)Quinazolin-4-ol + Benzamide saltsRoute to fragment-based libraries

Coordination Chemistry

The compound acts as a bidentate ligand via:

  • Quinazoline N1 and O4 atoms

  • Sulfur from methylsulfanyl group (in reduced forms)

Metal IonComplex TypeStability Constant (log K)Biological Implications
Fe³⁺Octahedral8.2 ± 0.3Antimicrobial synergy observed
Cu²⁺Square-planar10.1 ± 0.5Catalytic ROS generation

Cyclization and Heterocycle Formation

Reaction with dihalides or bifunctional nucleophiles generates fused heterocycles:

text
N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide + 1,2-dibromoethane → Thiazolo[3,2-a]quinazolinone (58% yield) [3][12]

Comparative Reactivity with Structural Analogs

Key differences observed versus related compounds:

ParameterThis compoundN-(4-methoxyquinazolin-2-yl) analog
Sulfur oxidation ratet₁/₂ = 35 min (H₂O₂)t₁/₂ = 120 min
Hydrolysis (pH 7.4)Stable (>24 hr)Degrades in 8 hr
Metal binding capacitylog K = 8.2 (Fe³⁺)log K = 6.9 (Fe³⁺)

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(4-hydroxyquinazolin-2-yl)-2-(methylsulfanyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates like 4-hydroxyquinazolin-2-amine with 2-(methylsulfanyl)benzoyl chloride in acetonitrile with a base (e.g., K₂CO₃) under nitrogen atmosphere improves yield. Optimization involves varying temperature (80–120°C), reaction time (4–8 hours), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride). Purity is confirmed via thin-layer chromatography (TLC) and recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and functional groups (e.g., methylsulfanyl at ~2.5 ppm in ¹H NMR).
  • Chromatography : HPLC (C18 column, methanol-water mobile phase) to assess purity (>95%).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation .
  • X-ray Crystallography : SHELX software (SHELXL for refinement) resolves crystal structure and hydrogen-bonding networks .

Q. What preliminary biological screening assays are used to evaluate its activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation.
  • Anti-inflammatory Potential : COX-2 inhibition ELISA .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence bioactivity compared to other derivatives (e.g., methoxy or chloro)?

  • Methodological Answer : The methylsulfanyl group enhances lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 4-methoxy or 4-chloro derivatives) via QSAR modeling reveal its role in π-π stacking with enzyme active sites (e.g., MMP-9). Bioactivity shifts are quantified using IC₅₀ ratios and molecular docking (AutoDock Vina) .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences, incubation times). Mitigation involves:

  • Standardized Protocols : Use of CLSI guidelines for antimicrobial testing.
  • Dose-Response Curves : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity).
  • Meta-Analysis : Cross-referencing data with structural analogs (e.g., oxadiazole derivatives) to identify trends .

Q. How can molecular docking elucidate its mechanism of action against therapeutic targets?

  • Methodological Answer : Docking workflows include:

  • Target Selection : Prioritize enzymes with known quinazoline interactions (e.g., EGFR kinase, PDB ID: 1M17).
  • Ligand Preparation : Optimize protonation states (OpenBabel) and generate 3D conformers (RDKit).
  • Docking Simulations : Flexible ligand docking (Glide SP/XP) to identify binding poses and affinity scores. Validation via MD simulations (GROMACS) assesses stability .

Q. What crystallographic techniques validate its molecular structure and polymorphism?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths/angles. SHELXL refines thermal displacement parameters. Polymorphism screening uses solvent-drop grinding (CH₃CN, EtOAc) and PXRD to detect crystalline forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.